molecular formula C24H24O4 B051344 BUTANOIC ACID, 3-HYDROXY-4-(TRIPHENYLMETHOXY)-, METHYL ESTER, (S) CAS No. 113240-53-2

BUTANOIC ACID, 3-HYDROXY-4-(TRIPHENYLMETHOXY)-, METHYL ESTER, (S)

Cat. No.: B051344
CAS No.: 113240-53-2
M. Wt: 376.4 g/mol
InChI Key: NQIXPBJBTPYBQH-QFIPXVFZSA-N
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Description

(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate is a chiral compound with significant importance in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-hydroxy-4-(trityloxy)butanoate typically involves the protection of the hydroxyl group followed by esterification. One common method includes the use of trityl chloride to protect the hydroxyl group, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (S)-Methyl 3-hydroxy-4-(trityloxy)butanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the trityloxy group directly into the compound, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group yields a primary alcohol .

Scientific Research Applications

(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (S)-Methyl 3-hydroxy-4-(trityloxy)butanoate involves its interaction with specific molecular targets. The hydroxyl and trityloxy groups play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved often include enzymatic catalysis and receptor-ligand interactions, which are essential for its biological and medicinal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate is unique due to its trityloxy group, which provides steric hindrance and influences its reactivity and binding properties. This makes it particularly valuable in the synthesis of sterically demanding molecules and in applications requiring specific molecular interactions .

Properties

IUPAC Name

methyl (3S)-3-hydroxy-4-trityloxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O4/c1-27-23(26)17-22(25)18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIXPBJBTPYBQH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 25 g of methyl 3,4-dihydroxybutanoate was added 250 mL of DCM and stirred to dissolve. 19.8 g of pyridine was added and cooled to 0° C. 41.4 g of trityl chloride was dissolved in 50 mL of DMC and was added at 0-5° C. for 15 minutes. The temperature was allowed to rise to room temperature and was stirred at room temperature for 17 hours. Water was added and the layers were separated. The organic layer was washed with brine, dried and concentrated. The residue was triturated with 25 mL of cyclohexane and the product was purified to give 15 g of the pure product. 1H NMR (CDCl3): 4.25 (m, 1H), 3.6 (s, 3H), 3.15 (d, 2H), 2.5 (m, 2H), 7.2-7.4 (m, 15H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
41.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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BUTANOIC ACID, 3-HYDROXY-4-(TRIPHENYLMETHOXY)-, METHYL ESTER, (S)
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BUTANOIC ACID, 3-HYDROXY-4-(TRIPHENYLMETHOXY)-, METHYL ESTER, (S)
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BUTANOIC ACID, 3-HYDROXY-4-(TRIPHENYLMETHOXY)-, METHYL ESTER, (S)
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BUTANOIC ACID, 3-HYDROXY-4-(TRIPHENYLMETHOXY)-, METHYL ESTER, (S)
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BUTANOIC ACID, 3-HYDROXY-4-(TRIPHENYLMETHOXY)-, METHYL ESTER, (S)
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BUTANOIC ACID, 3-HYDROXY-4-(TRIPHENYLMETHOXY)-, METHYL ESTER, (S)

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